molecular formula C12H15NO B15070620 1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone CAS No. 62230-68-6

1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone

Cat. No.: B15070620
CAS No.: 62230-68-6
M. Wt: 189.25 g/mol
InChI Key: YLDUUPUFFKQIDO-UHFFFAOYSA-N
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Description

1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

The synthesis of 1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone typically involves the reaction of 3-methyl-5,6,7,8-tetrahydroquinoline with ethanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is believed to be mediated through the induction of oxidative stress and disruption of cellular homeostasis, leading to apoptosis in cancer cells . The compound may also interact with enzymes and receptors involved in various biological processes, contributing to its diverse pharmacological effects.

Comparison with Similar Compounds

Similar compounds to 1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone include other quinoline derivatives such as:

Properties

CAS No.

62230-68-6

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(3-methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone

InChI

InChI=1S/C12H15NO/c1-8-6-10-4-3-5-11(9(2)14)12(10)13-7-8/h6-7,11H,3-5H2,1-2H3

InChI Key

YLDUUPUFFKQIDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(CCC2)C(=O)C)N=C1

Origin of Product

United States

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